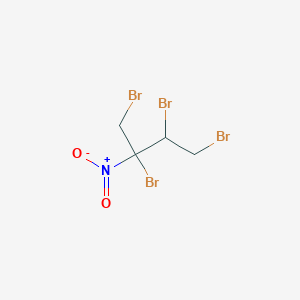![molecular formula C11H11NO4S B14532658 4-[2-(Acetylsulfanyl)acetamido]benzoic acid CAS No. 62393-27-5](/img/structure/B14532658.png)
4-[2-(Acetylsulfanyl)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Acetylsulfanyl)acetamido]benzoic acid is an organic compound with the molecular formula C11H11NO4S It is a derivative of benzoic acid, featuring an acetamido group and an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acetylsulfanyl)acetamido]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is then subjected to nitration to introduce a nitro group at the para position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form an acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Acetylsulfanyl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding the corresponding amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Acetylsulfanyl)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Acetylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the acetylsulfanyl group.
4-(Acetylamino)benzoic acid: Another derivative of benzoic acid with an acetamido group.
Uniqueness
4-[2-(Acetylsulfanyl)acetamido]benzoic acid is unique due to the presence of both acetamido and acetylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62393-27-5 |
|---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
4-[(2-acetylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-7(13)17-6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
CVQBTQWMQXZMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N''-Methyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14532594.png)

![9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine](/img/structure/B14532604.png)

![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide](/img/structure/B14532626.png)


![6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14532634.png)


![S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate](/img/structure/B14532648.png)

